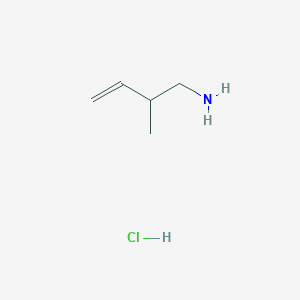

2-Methylbut-3-en-1-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylbut-3-en-1-amine hydrochloride, also known as 3-Methyl-2-buten-1-amine hydrochloride, is a chemical compound with the molecular formula C5H12ClN . It is used in the preparation of N9-substituted N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives for their biological activity in various cytokinin bioassays .

Synthesis Analysis

The synthesis of 2-Methylbut-3-en-1-amine hydrochloride involves reactions that are characteristic of amines. For instance, primary and secondary amines can react with acyl chlorides and acid anhydrides to form amides .Molecular Structure Analysis

The molecular weight of 2-Methylbut-3-en-1-amine hydrochloride is 121.61 . The InChI code is 1S/C5H11N.ClH/c1-3-5(2)4-6;/h3,5H,1,4,6H2,2H3;1H .Chemical Reactions Analysis

Amines like 2-Methylbut-3-en-1-amine hydrochloride can undergo a variety of reactions. They can react with strong acids such as hydrochloric acid to form ammonium salts . Primary amines can also react with carbonyl compounds to form imines .科学的研究の応用

Organic Synthesis Applications

Organic synthesis heavily utilizes amine derivatives, where "2-Methylbut-3-en-1-amine hydrochloride" could serve as a precursor or an intermediate. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing antibiotics for veterinary pathogens, illustrates the critical role of amine derivatives in synthesizing complex molecules (Fleck et al., 2003). Additionally, the creation of novel amine-functionalized compounds for corrosion inhibition on mild steel surfaces in acidic environments demonstrates the chemical versatility and utility of amine derivatives (Boughoues et al., 2020).

Corrosion Inhibition

Amine derivatives are instrumental in developing corrosion inhibitors, protecting metal surfaces in harsh chemical environments. Research has demonstrated that synthesized amine derivatives provide effective corrosion protection for mild steel in HCl medium, highlighting their potential application in industrial settings to extend the lifespan of metal structures and components (Boughoues et al., 2020).

Novel Compound Development

The development of unique compounds with potential applications in materials science, pharmaceuticals, and chemical engineering often involves amine derivatives. For example, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as an intermediate in antibiotic preparation illustrates the utility of amine derivatives in medicinal chemistry (Fleck et al., 2003). Similarly, the application in corrosion inhibition underscores the importance of these compounds in industrial applications, providing a pathway to enhancing the durability and longevity of metal-based infrastructures (Boughoues et al., 2020).

作用機序

While the specific mechanism of action for 2-Methylbut-3-en-1-amine hydrochloride is not mentioned in the search results, it is known that amines are basic and can neutralize carboxylic acids to form the corresponding ammonium carboxylate salts .

It is stored at a temperature of 4 degrees Celsius . Amines, in general, have boiling points that are higher than those of alkanes and ethers of similar molar mass due to their ability to form hydrogen bonds .

Safety and Hazards

The safety information for 2-Methylbut-3-en-1-amine hydrochloride indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-methylbut-3-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-5(2)4-6;/h3,5H,1,4,6H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNWMGHASHTSOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C=C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2714512.png)

![N1-(2,2-diethoxyethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2714514.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B2714524.png)

![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)